molecular formula C10H13N5O2 B1198523 9-(4-Hydroxy-3-(hydroxymethyl)-2-butenyl)adenine CAS No. 107053-43-0

9-(4-Hydroxy-3-(hydroxymethyl)-2-butenyl)adenine

Cat. No. B1198523
M. Wt: 235.24 g/mol
InChI Key: GVACIKDVFKGHHK-UHFFFAOYSA-N
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Description

“9-(4-Hydroxy-3-(hydroxymethyl)-2-butenyl)adenine” is an analogue of the antiviral acyclonucleoside . It is synthesized by a route involving alkylation of 2-amino-6-chloropurine with a protected bromide or trifluoromethanesulphonate ester derived from the appropriately substituted alcohol .


Synthesis Analysis

The synthesis of “9-(4-Hydroxy-3-(hydroxymethyl)-2-butenyl)adenine” involves alkylation of 2-amino-6-chloropurine with a protected bromide or trifluoromethanesulphonate ester derived from the appropriately substituted alcohol . Subsequent hydrolysis and deprotection afford the required 9-substituted guanine .


Molecular Structure Analysis

The molecular structure of “9-(4-Hydroxy-3-(hydroxymethyl)-2-butenyl)adenine” is analyzed by X-ray diffraction techniques . The functional groups and vibrational modes are analyzed by spectral studies .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “9-(4-Hydroxy-3-(hydroxymethyl)-2-butenyl)adenine” include alkylation, hydrolysis, and deprotection . The compound can also undergo modifications, such as the addition of methyl homologues, chain-extended compounds, and various substituted analogues .

Scientific Research Applications

  • Synthesis and Antiviral Evaluation :

    • Novel compounds, including 9-(4-Hydroxy-3-(hydroxymethyl)-2-butenyl)adenine, were synthesized and tested for their antiviral activity against viruses like HSV-2. However, the adenine analogue was active against HSV-2 only at a very high dose and lacked inhibitory activity against other targets like influenza and S-adenosylhomocysteine hydrolase (Haines et al., 1987).
  • Synthesis of Open-chain Analogues for Antiviral Research :

    • Open-chain analogues of neplanocin A, including 9-(4-Hydroxy-3-(hydroxymethyl)-2-butenyl)adenine, were synthesized and evaluated for antiviral activity against viruses like HSV, HIV, and Polio. This research contributes to the understanding of the structural requirements for antiviral activity (Choi & Kim, 1997; 2003).
  • Investigation of DNA Adducts and Cellular Impact :

    • Studies on DNA adducts, such as those involving adenine and its hydroxymethyl derivatives, provide insights into their mutagenic potential and implications for DNA damage and repair mechanisms. This research is crucial for understanding the molecular-level effects of these compounds (Wilson et al., 2019; Tretyakova et al., 1997).
  • Exploration of Inhibitory Mechanisms Against HIV :

    • Research has focused on understanding how compounds like 9-(2-phosphonylmethoxyethyl)adenine (a related compound) inhibit HIV, exploring their intracellular metabolism and interaction with viral enzymes. This provides a foundation for developing new antiretroviral drugs (Balzarini et al., 1991; Cherrington et al., 1996).
  • Development of Novel Synthesis Methods :

    • Various studies have been conducted to develop novel synthesis methods for these compounds, contributing to the field of medicinal chemistry and facilitating the production of potential therapeutic agents (Dvořáková et al., 1994; Krouželka et al., 2008).

properties

IUPAC Name

2-[2-(6-aminopurin-9-yl)ethylidene]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c11-9-8-10(13-5-12-9)15(6-14-8)2-1-7(3-16)4-17/h1,5-6,16-17H,2-4H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVACIKDVFKGHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CC=C(CO)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70147890
Record name 9-(4-Hydroxy-3-(hydroxymethyl)-2-butenyl)adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-Hydroxy-3-(hydroxymethyl)-2-butenyl)adenine

CAS RN

107053-43-0
Record name 9-(4-Hydroxy-3-(hydroxymethyl)-2-butenyl)adenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107053430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(4-Hydroxy-3-(hydroxymethyl)-2-butenyl)adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DR Haines, CKH Tseng… - Journal of medicinal …, 1987 - ACS Publications
Two new carboacyclic nucleoside analogues, 9-[4-hydroxy-3-(hydroxymethyl)-2-butenyl] adenine (6) and 9-[4-hydroxy-3-(hydroxymethyl)-2-butenyl] guanine (5), modeled on the …
Number of citations: 69 pubs.acs.org
DW Robertson, EE Beedle, R Lawson… - Journal of medicinal …, 1987 - ACS Publications
The [(biphenylyloxy) alkyl] imidazoles were found to be potent anticonvulsants. Themost potent compound of the series, l-[2-([l, l/-biphenyl]-2-yloxy) ethyl]-lR-imidazole (4), had an ED50 …
Number of citations: 34 pubs.acs.org
Q Shen, JH Hong - Nucleosides, Nucleotides and Nucleic Acids, 2008 - Taylor & Francis
A selective method for synthesizing (E)-fluorovinyl was developed. Novel acyclic (E)-fluorovinyl versions of neplanocin A were designed and selectively synthesized as potential …
Number of citations: 7 www.tandfonline.com
CI Martinez, LH Thoresen, K Burgess… - Nucleic acids …, 1999 - academic.oup.com
An allylic adenosine triphosphate analog (AATP) was tested as a substrate for commercially available DNA polymerases. All but one of the enzymes assayed incorporated AATP …
Number of citations: 29 academic.oup.com

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